molecular formula C6H2BrN3O2S B12098919 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole

4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B12098919
M. Wt: 260.07 g/mol
InChI Key: OYABVKXAVFCRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C_6H_2BrN_3O_2S. It is a member of the benzo[c][1,2,5]thiadiazole family, characterized by a fused ring system containing nitrogen, sulfur, and bromine atoms. This compound is notable for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 4-bromobenzo[c][1,2,5]thiadiazole. A common method includes the following steps:

    Nitration Reaction: The starting material, 4-bromobenzo[c][1,2,5]thiadiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl_2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic media.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-7-nitrobenzo[c][1,2,5]thiadiazole.

    Reduction: 4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole is a common product.

    Oxidation: Products include various sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole has diverse applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electron-withdrawing properties.

    Materials Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Research: Used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole varies depending on its application:

    In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in electronic devices.

    In Medicinal Chemistry: It interacts with biological targets such as enzymes or receptors, often through hydrogen bonding and π-π interactions, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    4-Chloro-7-nitrobenzo[c][1,2,5]thiadiazole: Chlorine atom instead of bromine, affecting its electronic properties and reactivity.

    4,7-Dinitrobenzo[c][1,2,5]thiadiazole: Contains two nitro groups, significantly altering its chemical behavior and applications.

Uniqueness

4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to its specific combination of bromine and nitro substituents, which confer distinct electronic properties. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C6H2BrN3O2S

Molecular Weight

260.07 g/mol

IUPAC Name

4-bromo-7-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6H2BrN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H

InChI Key

OYABVKXAVFCRHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.